D5D-IN-326

Metabolic Disease Enzymology Drug Discovery

Researchers modulating the AA/DGLA axis require precise D5D inhibition without confounding D6D/D9D activity. D5D-IN-326 (Compound-326) is the only validated tool combining high selectivity (IC50: 22 nM human D5D; >10 µM vs. D6D/D9D) with oral activity. - Reduces body weight & insulin resistance in DIO mice at 10 mg/kg p.o. - Suppresses inflammatory markers (Ccl2, Cd68, Il6) & adipokines in epididymal fat. - Reliable positive control for desaturase assays & anti-proliferative studies across renal, colon, lung & breast cancer lines.

Molecular Formula C17H11F8N3O4
Molecular Weight 473.27 g/mol
CAS No. 1236767-85-3
Cat. No. B606917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD5D-IN-326
CAS1236767-85-3
SynonymsD5D-IN-326
Molecular FormulaC17H11F8N3O4
Molecular Weight473.27 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29)
InChIKeyNGUQGJZXDBRNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D5D-IN-326: Selective Delta-5 Desaturase Inhibitor


D5D-IN-326 (also designated Compound-326) is a small-molecule inhibitor of delta-5 desaturase (D5D; encoded by FADS1) [1]. It is characterized as a selective, orally active agent that potently inhibits D5D enzymatic activity with IC50 values of 72 nM in rat hepatic microsomes and 22 nM in human HepG2 cell-based assays, while exhibiting no measurable activity against delta-6 desaturase (D6D; FADS2) or delta-9 desaturase (D9D; SCD1) at concentrations up to 10 µM [1]. This compound is employed as a research tool to modulate the biosynthesis of long-chain polyunsaturated fatty acids, specifically to reduce the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) [1].

D5D pathway inhibition study fit
Selective over D6D and D9D desaturases
Oral dosing in metabolic disease models

Why D5D-IN-326 Is Irreplaceable


The class of delta-5 desaturase inhibitors includes compounds with varying potency, selectivity profiles, and oral bioavailability, which directly impact their utility in specific research applications [1]. Unlike early inhibitors such as CP-24879 that exhibit mixed D5D/D6D activity, or agents like SC-26196 that primarily target D6D, D5D-IN-326 offers a distinct combination of high selectivity and oral activity that has been validated in diet-induced obesity models [1]. Substitution with a less selective or non-oral agent would introduce confounding variables in studies requiring precise modulation of the AA/DGLA axis or chronic dosing paradigms [1]. The quantitative evidence below details the specific parameters where D5D-IN-326 demonstrates measurable differentiation from its closest analogs.

Mixed D5D/D6D inhibitors
Non-selective inhibition may confound AA/DGLA pathway interpretation
D6D-selective agents
Primary D6D inhibition shifts pathway phenotype away from D5D-specific endpoints
Non-oral or limited oral availability
Chronic metabolic model dosing may require oral route; substitution with non-oral analogs may alter exposure

Quantitative Differentiation Evidence


Potency Comparison with T-3364366 and CP-74006

In enzymatic assays using rat liver microsomes, D5D-IN-326 inhibits D5D with an IC50 of 72 nM [1], while the more potent T-3364366 achieves an IC50 of 19 nM (16–22 nM) and CP-74006 an IC50 of 160 nM (140–190 nM) [2]. In human HepG2 cellular assays, D5D-IN-326 exhibits an IC50 of 22 nM [1], compared to 1.9 nM (1.7–2.0 nM) for T-3364366 and 29 nM (25–34 nM) for CP-74006 [2]. Thus, D5D-IN-326 occupies an intermediate potency range, approximately 3.8-fold less potent than T-3364366 but 7.3-fold more potent than CP-74006 in the enzymatic assay, and approximately 11.6-fold less potent than T-3364366 but 1.3-fold more potent than CP-74006 in the cellular assay [1][2].

Potency vs T-3364366 & CP-74006
Head-to-head
Enzymatic IC50: 72 nM (vs 19 nM, 160 nM) Cellular IC50: 22 nM (vs 1.9 nM, 29 nM)
Intermediate potency supports D5D target-engagement selection
Rat liver microsomes / human HepG2 assay context
Metabolic Disease Enzymology Drug Discovery

Selectivity Profile vs D6D and D9D Desaturases

D5D-IN-326 demonstrates complete selectivity for D5D over related desaturases, with IC50 values >10,000 nM against both rat and human D6D and D9D in enzymatic and cell-based assays [1]. In contrast, the mixed inhibitor CP-24879 inhibits both D5D and D6D, with approximately 80% inhibition of combined desaturase activities at 3 mg/kg in mice [2]. Similarly, SC-26196 is a D6D-selective inhibitor (IC50 = 0.2 µM for D6D) with IC50 values >200 µM for D5D and D9D [3]. D5D-IN-326 provides >139-fold selectivity window (72 nM vs >10,000 nM) for D5D over D6D and D9D [1].

Selectivity vs D6D/D9D
Cross-study
D5D IC50 72 nM; D6D/D9D >10,000 nM CP-24879: mixed; SC-26196: D6D-selective
High isoform selectivity supports D5D-specific pathway studies
>139-fold selectivity window over related desaturases
Selectivity Lipid Metabolism Inflammation

In Vivo Efficacy in Diet-Induced Obese Mice

Chronic oral administration of D5D-IN-326 at 10 mg/kg for 6 weeks in diet-induced obese (DIO) C57BL/6J mice resulted in a gradual and sustained reduction in body weight [1]. This effect occurred without significant alteration in cumulative calorie intake, distinguishing it from sibutramine, which induced transient weight loss followed by rebound [1]. Lower doses (0.1 and 1 mg/kg) were ineffective, establishing a dose-response relationship [1]. In contrast, no published in vivo efficacy data for T-3364366 in obesity models were identified; CP-74006 has not been reported to demonstrate oral anti-obesity effects; and SC-26196 has been evaluated primarily in inflammation models (carrageenan paw edema) [2].

Body weight in DIO mice
Head-to-head
10 mg/kg oral, 6 wks: gradual weight reduction Sibutramine: transient loss; others: no obesity data
Supports metabolic model endpoint interpretation
Dose-response established; no caloric intake alteration
Obesity Insulin Resistance In Vivo Pharmacology

Insulin Resistance and Adipose Inflammation

In DIO mice, D5D-IN-326 (10 mg/kg p.o., 6 weeks) significantly decreased epididymal adipose tissue expression of pro-inflammatory markers including Ccl2, Cd68, Adgre1, and Il6, as well as leptin (Lep) and adiponectin (Adipoq) mRNAs [1]. Concomitantly, blood AA levels decreased and DGLA levels increased, confirming target engagement [1]. No comparable in vivo data on adipose tissue inflammation are available for T-3364366, CP-74006, or SC-26196. The mixed inhibitor CP-24879 has been shown to reduce AA by approximately 50% and inhibit desaturase activity by 80% in mouse liver but was not evaluated for insulin resistance [2].

Adipose tissue endpoints
Cross-study
Decreased Ccl2, Cd68, Adgre1, Il6, Lep, Adipoq mRNAs Blood AA decreased, DGLA increased CP-24879: only liver AA reduction, no inflammation data
Supports insulin-resistance model endpoint context
Multi-tissue response in DIO mice; target engagement confirmed
Insulin Resistance Inflammation Metabolic Syndrome

Optimal Research Applications


D5D in Diet-Induced Obesity and Insulin Resistance

D5D-IN-326 is uniquely validated to reduce body weight and improve insulin sensitivity in a DIO mouse model at 10 mg/kg oral dosing [1]. Its selective D5D inhibition avoids confounding D6D or D9D effects [1]. Researchers studying the AA/DGLA axis in obesity should prioritize D5D-IN-326 over non-selective inhibitors like CP-24879 or non-oral alternatives.

Adipose Tissue Inflammation and Macrophage Infiltration

The compound significantly reduces mRNA levels of key inflammatory markers (Ccl2, Cd68, Adgre1, Il6) and adipokines (Lep, Adipoq) in epididymal fat of DIO mice [1]. This provides a validated tool for dissecting the link between D5D activity, fatty acid metabolism, and adipose tissue inflammation.

D5D Inhibition in Cancer Cell Proliferation

D5D-IN-326 has been employed to assess the impact of FADS1 inhibition on cancer cell proliferation across multiple lines, including renal (786-O, ACHN), colon (HT-29), lung (A549), and breast (MCF-7) [2]. Its selectivity profile ensures that observed anti-proliferative effects are attributable to D5D blockade rather than off-target desaturase inhibition.

Reference Standard in D5D Assay Development

With well-defined IC50 values in both enzymatic (rat microsomes, 72 nM) and cellular (human HepG2, 22 nM) assays, D5D-IN-326 serves as a reliable positive control for developing new D5D assays or screening compound libraries [1]. Its >10,000 nM IC50 against D6D and D9D ensures specificity in multiplexed desaturase assays [1].

Application
Selection Property
Validation Focus
Obesity and insulin resistance model studies
Selective D5D inhibition, oral bioavailability
Body weight and metabolic endpoints in DIO models
Adipose tissue inflammation research
D5D pathway modulation
Inflammatory marker expression in adipose tissue
Cancer cell proliferation assays (FADS1)
Defined selectivity profile
Cell proliferation endpoints across multiple lines
D5D assay development and screening
Established enzyme/cell assay parameters
Assay specificity and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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